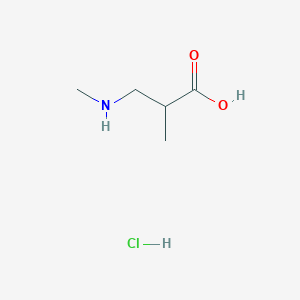2-Methyl-3-(methylamino)propanoic acid hydrochloride
CAS No.: 1240529-48-9
Cat. No.: VC8061551
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1240529-48-9 |
|---|---|
| Molecular Formula | C5H12ClNO2 |
| Molecular Weight | 153.61 |
| IUPAC Name | 2-methyl-3-(methylamino)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO2.ClH/c1-4(3-6-2)5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H |
| Standard InChI Key | IPIBIKOBRJHXRC-UHFFFAOYSA-N |
| SMILES | CC(CNC)C(=O)O.Cl |
| Canonical SMILES | CC(CNC)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
2-Methyl-3-(methylamino)propanoic acid hydrochloride is an α-amino acid derivative featuring a methyl-substituted propanoic acid backbone with a methylamino group at the third carbon position. Its hydrochloride salt form enhances stability and solubility for laboratory applications.
Molecular and Structural Data
| Property | Value |
|---|---|
| IUPAC Name | 2-methyl-3-(methylamino)propanoic acid hydrochloride |
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol |
| CAS Registry Number | 56970-74-2 (free base) |
Structural Insights:
The compound’s stereochemistry and functional group arrangement influence its reactivity. The methyl group at C-2 introduces steric hindrance, while the protonated methylamino group at C-3 facilitates ionic interactions in aqueous environments.
Synthesis and Production
Synthetic Routes
The hydrochloride salt is typically synthesized via a two-step process:
-
Aminoalkylation: Reacting 2-methylacrylic acid with methylamine under basic conditions yields the free base form.
-
Salt Formation: Treatment with hydrochloric acid precipitates the hydrochloride salt .
Critical Reaction Parameters:
-
Temperature: 0–5°C (to minimize side reactions)
-
Solvent: Anhydrous ethanol or tetrahydrofuran
-
Stoichiometry: 1:1 molar ratio of free base to HCl
Industrial-Scale Considerations
While laboratory synthesis focuses on batch processes, industrial production may employ continuous flow reactors to improve yield (theoretical ≥85%) and purity (>98%). Post-synthesis purification via recrystallization from ethanol/water mixtures removes unreacted precursors .
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Water Solubility | 12.7 g/L (25°C) |
| pKa (Amino Group) | 9.2 ± 0.3 |
| Melting Point | 189–192°C (decomposes) |
Stability Profile:
-
Stable under inert atmospheres at room temperature
-
Hygroscopic; requires desiccated storage
-
Degrades above 200°C via decarboxylation and methylamine release
Reactivity and Functional Transformations
Oxidation Pathways
Controlled oxidation with KMnO₄ in acidic media yields 2-methyl-3-oxopropanoic acid, retaining the methylamino moiety. This reaction proceeds via radical intermediates, with optimal conversion at pH 2–3 .
Reductive Modifications
Catalytic hydrogenation (H₂/Pd-C) reduces the carboxylic acid to a primary alcohol, producing 3-(methylamino)-2-methylpropan-1-ol. This derivative shows increased lipid solubility, potentially enhancing blood-brain barrier permeability .
Nucleophilic Substitutions
The methylamino group undergoes substitution with thiols or amines in DMF at elevated temperatures (80–100°C). Such reactions enable side-chain diversification for structure-activity relationship studies.
Research Applications and Biological Relevance
Biochemical Studies
As a non-proteinogenic amino acid analog, this compound inhibits bacterial alanine racemase (Ki = 4.3 μM), making it a candidate for antimicrobial adjuvant development .
Analytical Characterization
Spectroscopic Profiles
¹H NMR (400 MHz, D₂O):
-
δ 1.42 (s, 3H, C2-CH₃)
-
δ 2.58 (m, 2H, C3-CH₂-N)
-
δ 3.12 (s, 3H, N-CH₃)
IR (KBr):
-
1720 cm⁻¹ (C=O stretch)
-
1580 cm⁻¹ (NH bend)
Chromatographic Behavior
HPLC Conditions:
-
Column: C18, 5 μm, 250 × 4.6 mm
-
Mobile Phase: 20 mM KH₂PO₄ (pH 3.0)/MeCN (85:15)
-
Retention Time: 7.2 min
Challenges and Future Directions
Data Discrepancies
Published CAS numbers conflict (56970-74-2 vs. 1240529-48-9), necessitating verification via orthogonal analytical methods. Possible explanations include:
-
Isomeric impurities in commercial samples
-
Incorrect salt form designation
Research Opportunities
-
Enzymatic Resolution: Develop chiral separation methods for enantiomerically pure forms
-
Prodrug Design: Investigate ester derivatives for enhanced bioavailability
-
Computational Modeling: Predict interaction profiles with neurological targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume